1-(4-Piperidinylmethyl)piperidine dihydrochloride

Catalog No.
S1915011
CAS No.
32832-17-0
M.F
C11H24Cl2N2
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Piperidinylmethyl)piperidine dihydrochloride

CAS Number

32832-17-0

Product Name

1-(4-Piperidinylmethyl)piperidine dihydrochloride

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine;dihydrochloride

Molecular Formula

C11H24Cl2N2

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H

InChI Key

UAWBHEZCKIEEAS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl

1-(4-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2C_{11}H_{24}Cl_2N_2 and a molecular weight of approximately 255.228 g/mol. This compound is characterized by its two piperidine rings and a piperidinylmethyl group, contributing to its unique structural properties. It is often utilized in scientific research, particularly in pharmacological studies due to its potential biological activity and interaction with various biological systems .

The chemical behavior of 1-(4-Piperidinylmethyl)piperidine dihydrochloride involves typical reactions associated with amines and piperidine derivatives. It can undergo:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, reacting with electrophiles to form new amine derivatives.
  • Acid-Base Reactions: As a dihydrochloride salt, it can dissociate in solution, allowing the free amine to engage in acid-base reactions.
  • Formation of Complexes: The compound may form coordination complexes with transition metals due to the presence of nitrogen atoms .

Research indicates that 1-(4-Piperidinylmethyl)piperidine dihydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to:

  • Dopaminergic Activity: It may influence dopamine receptors, which are critical in various neurological functions and disorders.
  • Antidepressant Effects: Some studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models.
  • Analgesic Properties: The compound has shown potential in pain relief applications, possibly through modulation of pain pathways .

The synthesis of 1-(4-Piperidinylmethyl)piperidine dihydrochloride typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions: Starting from piperidine, an alkylation reaction with appropriate alkyl halides can yield the desired compound.
  • Reduction Reactions: The introduction of the piperidinylmethyl group may require reduction steps involving carbonyl compounds.
  • Salt Formation: The final product is often converted into its dihydrochloride salt form through reaction with hydrochloric acid, enhancing its solubility and stability for biological applications .

1-(4-Piperidinylmethyl)piperidine dihydrochloride finds applications across various fields:

  • Pharmaceutical Research: Used as a lead compound for developing new drugs targeting neurological disorders.
  • Biochemical Assays: Employed in cell culture studies and assays due to its buffering capabilities and influence on cellular processes.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 1-(4-Piperidinylmethyl)piperidine dihydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. Notable findings include:

Similar Compounds

Several compounds share structural similarities with 1-(4-Piperidinylmethyl)piperidine dihydrochloride. These include:

Compound NameMolecular FormulaUnique Features
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochlorideC13H28Cl2N2C_{13}H_{28}Cl_2N_2Ethyl substitution enhances lipophilicity
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochlorideC12H26Cl2N2C_{12}H_{26}Cl_2N_2Methyl group affects receptor binding dynamics

Uniqueness

What sets 1-(4-Piperidinylmethyl)piperidine dihydrochloride apart from these similar compounds is its specific arrangement of piperidine rings and the piperidinylmethyl group, which confers distinct pharmacological properties and potential therapeutic applications not found in its analogs .

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate. This name reflects the compound’s structural features:

  • Parent Structure: The primary backbone consists of a piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom).
  • Substituent: A 4-piperidinylmethyl group is attached to the nitrogen atom of the parent piperidine. This substituent comprises a methylene bridge (-CH₂-) connecting a second piperidine ring at its 4-position.
  • Hydrochloride Salt: Two hydrochloric acid molecules form a salt with the tertiary amine groups of the piperidine rings, enhancing solubility and stability.
  • Hydrate Form: The compound includes a water molecule coordinated to the ionic structure, denoted by the suffix "hydrate" in the IUPAC name.

The structure can be represented as:
$$ \text{C}{11}\text{H}{22}\text{N}2 \cdot 2\text{HCl} \cdot \text{H}2\text{O} $$
Key Structural Features:

FeatureDescription
Piperidine BackboneSix-membered saturated nitrogen-containing ring
4-PiperidinylmethylMethylene-linked secondary piperidine group
Hydrochloride CounterionsTwo Cl⁻ ions neutralizing amine cations
Hydration StateOne water molecule in the crystalline lattice

CAS Registry Number and EC Inventory Identification

CAS Registry Number: 32832-17-0
EC Inventory Number: 801-995-1

These identifiers enable precise cross-referencing in chemical databases and regulatory frameworks. The CAS number is universally recognized for commercial procurement and research documentation, while the EC number is critical for compliance with European Union chemical regulations.

Synonym Development Across Chemical Databases

The compound is referenced by multiple synonyms across chemical repositories, reflecting variations in naming conventions and database prioritization:

Database/SourceSynonymCAS Reference
PubChem1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate32832-17-0
ChemSpider1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate26463667
ChemBase4-(piperidin-1-ylmethyl)piperidine dihydrochloride47954
Sigma-Aldrich4-[(piperidin-1-yl)methyl]piperidine dihydrochloride32832-17-0
AKSci1-(4-Piperidinylmethyl)piperidine dihydrochloride32832-17-0

Notable Variations:

  • Positional Isomerism: Some names (e.g., "4-(piperidin-1-ylmethyl)piperidine") emphasize the substituent’s position on the parent ring.
  • Salt/Hydrate Specification: Terms like "dihydrochloride" and "hydrate" are inconsistently included, depending on database focus.

Molecular Formula and Hydrate Stoichiometry

The molecular formula varies depending on hydration state:

FormFormulaMolecular WeightSource
Anhydrous SaltC₁₁H₂₄Cl₂N₂255.228 g/mol
Hydrate FormC₁₁H₂₆Cl₂N₂O273.242 g/mol

Hydrate Stoichiometry:

  • 1:1 Hydration: One water molecule is coordinated per formula unit, as indicated by the suffix "hydrate".
  • Impact on Properties: Hydration increases molecular weight and may influence solubility and stability in aqueous media.

Single crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional structure of 1-(4-Piperidinylmethyl)piperidine dihydrochloride and related piperidine-containing compounds [1]. Crystallographic investigations of piperidine derivatives consistently reveal that the six-membered heterocyclic rings adopt chair conformations, which represent the most thermodynamically stable arrangement [2] [3]. The piperidine rings in dihydrochloride salts typically crystallize in orthorhombic or monoclinic crystal systems, with space groups such as P21/n and Pbnm being commonly observed [4].

The structural parameters of piperidine moieties in crystalline environments demonstrate remarkable consistency across various derivatives [5]. Bond lengths within the piperidine rings typically fall within narrow ranges, with carbon-nitrogen bond distances measuring between 1.36 and 1.48 Angstroms, while carbon-carbon bond lengths range from 1.52 to 1.54 Angstroms [2]. The chair conformation of piperidine rings is characterized by specific torsion angles, with values typically ranging from -55 to -57 degrees for key dihedral angles such as C1-C2-C3-C4 [6].

In the case of 1-(4-Piperidinylmethyl)piperidine dihydrochloride, both piperidine rings are expected to maintain chair conformations based on crystallographic studies of analogous bis-piperidine compounds [7]. The methylene bridge connecting the two piperidine moieties introduces additional conformational considerations, with the nitrogen atoms adopting orientations that minimize steric interactions [7]. X-ray analysis of similar bipiperidine derivatives reveals that the piperidine rings orient themselves to maximize separation between bulky substituents while maintaining optimal hydrogen bonding interactions with chloride anions [2].

ParameterTypical Value RangeReference Compounds
Crystal SystemOrthorhombic/MonoclinicPiperidine dihydrochloride salts
Space GroupP21/n, PbnmRelated structures
C-N Bond Length (Å)1.36-1.48Piperidine derivatives
C-C Bond Length (Å)1.52-1.54Chair conformations
Torsion Angles (°)-55 to -57Optimal chair geometry

The crystallographic data demonstrates that the half-moon or curved molecular shape is characteristic of piperidine-containing salts, where the organic cations arrange themselves to enclose anionic species [6] [8]. This arrangement facilitates optimal electrostatic interactions while maintaining the preferred chair conformations of the piperidine rings [8].

NMR Spectroscopic Analysis of Proton Environments

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the proton environments and conformational dynamics of 1-(4-Piperidinylmethyl)piperidine dihydrochloride [9] [10]. The proton Nuclear Magnetic Resonance spectrum of piperidine derivatives exhibits characteristic chemical shift patterns that reflect the distinct magnetic environments of axial and equatorial protons [10] [11].

In the piperidine ring system, equatorially oriented protons consistently appear at higher frequency fields compared to their axially oriented counterparts [10]. This phenomenon arises from the different magnetic shielding environments experienced by protons in these positions [10]. For 1-(4-Piperidinylmethyl)piperidine dihydrochloride, the N-methylene protons attached directly to nitrogen atoms typically resonate in the range of 2.8 to 3.0 parts per million for axial orientations and 2.0 to 2.2 parts per million for equatorial positions [11].

The methylene bridge connecting the two piperidine rings exhibits distinctive spectroscopic characteristics, with protons appearing as singlets or triplets in the range of 2.3 to 2.6 parts per million [12]. The coupling patterns observed in proton Nuclear Magnetic Resonance spectra provide crucial information about conformational preferences and ring dynamics [11]. Analysis of coupling constants reveals that axial protons typically display larger coupling constants with adjacent axial protons compared to axial-equatorial or equatorial-equatorial coupling patterns [10].

Proton EnvironmentChemical Shift (ppm)MultiplicityTypical Coupling (Hz)
Piperidine N-CH₂ (axial)2.8-3.0dt11-13
Piperidine N-CH₂ (equatorial)2.0-2.2dt3-4
Piperidine CH₂ (α to N)2.6-2.9dt/mVariable
Piperidine CH₂ (β to N)1.5-1.7m2-4
Methylene bridge2.3-2.6s/t6-8
NH (protonated)8.5-9.5br s-

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton analysis by providing information about carbon environments [13]. Piperidine ring carbons typically appear in the range of 45 to 55 parts per million, while the methylene bridge carbon resonates between 58 and 62 parts per million [13]. The distinct chemical shifts of carbon atoms reflect their proximity to electronegative nitrogen centers and the overall molecular geometry [13].

Variable temperature Nuclear Magnetic Resonance studies of piperidine derivatives reveal conformational exchange processes that occur on the Nuclear Magnetic Resonance timescale [11]. At room temperature, rapid interconversion between different conformational states may lead to averaged signals, while lower temperatures can resolve individual conformers [11] [14].

Computational Modeling of Tautomeric Forms

Computational chemistry methods, particularly Density Functional Theory calculations, provide essential insights into the tautomeric forms and conformational preferences of 1-(4-Piperidinylmethyl)piperidine dihydrochloride [15] [16]. Quantum mechanical calculations using functionals such as B3LYP and M06-2X with appropriate basis sets enable accurate prediction of molecular geometries and relative energies of different tautomeric species [3] [14].

For piperidine-containing compounds, computational modeling reveals that chair conformations are energetically favored over boat or twist-boat alternatives by several kilocalories per mole [3] [14]. The preference for axial versus equatorial orientations of substituents depends on electronic factors, with electron-withdrawing groups often stabilizing axial positions through pseudoallylic strain effects [3]. In the case of 1-(4-Piperidinylmethyl)piperidine dihydrochloride, the methylene bridge substituent shows a preference for equatorial positioning to minimize steric interactions [14].

Tautomeric equilibria in piperidine derivatives can involve nitrogen protonation states and ring conformational changes [17] [3]. Computational studies demonstrate that protonation significantly alters the conformational preferences of piperidine rings, with protonated forms showing different axial-equatorial preferences compared to neutral species [18]. The dihydrochloride salt form of 1-(4-Piperidinylmethyl)piperidine involves protonation at both nitrogen centers, creating dicationic species that exhibit distinct conformational behavior [18].

Computational MethodBasis SetEnergy Difference (kcal/mol)Preferred Conformation
B3LYP6-31G(d)1.8-3.2Chair (equatorial)
M06-2X6-311G(d,p)2.1-2.8Chair (equatorial)
MP26-311G**1.5-3.2Chair (variable)

Natural Bond Orbital analysis reveals the electronic factors governing conformational preferences in piperidine systems [3]. The hybridization state of carbon atoms adjacent to nitrogen significantly influences ring geometry, with sp³ carbons favoring chair conformations and sp² carbons promoting half-chair or boat arrangements [19]. Computational modeling also predicts barrier heights for conformational interconversion processes, typically ranging from 8 to 12 kilocalories per mole for chair-to-chair ring flipping [14].

Solvent effects play crucial roles in determining tautomeric equilibria, with polar solvents generally stabilizing charged species and influencing conformational preferences [10] [20]. Implicit solvation models incorporated into computational calculations demonstrate that aqueous environments favor conformations that maximize hydrogen bonding interactions with surrounding water molecules [20].

Hydrogen Bonding Patterns in Dihydrochloride Salts

The hydrogen bonding network in dihydrochloride salts of piperidine derivatives represents a critical factor in determining crystal packing and molecular stability [21] [6]. Strong intermolecular hydrogen bonds form between protonated nitrogen centers and chloride anions, with N-H···Cl⁻ interactions exhibiting bond lengths typically ranging from 2.1 to 2.8 Angstroms [2] [8].

In 1-(4-Piperidinylmethyl)piperidine dihydrochloride, each protonated nitrogen atom can participate in hydrogen bonding with chloride anions, creating an extensive three-dimensional network [6] [8]. The geometry of these interactions follows predictable patterns, with N-H···Cl⁻ angles typically falling between 155 and 175 degrees, indicating strong, nearly linear hydrogen bonds [2]. Additional weak C-H···Cl⁻ interactions contribute to crystal stability, with distances ranging from 2.4 to 2.7 Angstroms [8].

The supramolecular assembly of dihydrochloride salts often involves the formation of dimeric structures through paired N-H···Cl⁻ hydrogen bonds [6]. These dimers can further associate through secondary interactions to create chain or layer structures [8]. The specific packing motifs depend on the molecular geometry and the balance between different types of intermolecular interactions [6].

Interaction TypeDistance Range (Å)Angle Range (°)Relative Strength
N-H···Cl⁻2.1-2.8155-175Strong
C-H···Cl⁻2.4-2.7140-160Moderate
N-H···O (hydrated)1.8-2.1160-180Strong
van der Waals H···H2.4-2.8VariableWeak

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts in dihydrochloride salts [22] [8]. These analyses reveal that hydrogen-hydrogen contacts contribute approximately 50-75% of the total surface interactions, while N···Cl and C···Cl contacts account for 15-25% of the surface area [8]. The remaining interactions involve various combinations of carbon, nitrogen, and hydrogen atoms [22].

The presence of water molecules in hydrated forms of piperidine dihydrochloride salts introduces additional complexity to the hydrogen bonding network [6] [8]. Water molecules can act as both hydrogen bond donors and acceptors, forming bridges between organic cations and chloride anions through O-H···Cl⁻ and N-H···O interactions [21]. These hydration patterns significantly influence the overall crystal structure and thermal stability of the salt forms [18].

Classical alkylation routes represent fundamental synthetic approaches for the preparation of 1-(4-Piperidinylmethyl)piperidine dihydrochloride and related dipiperidine compounds. These methodologies have been extensively developed and optimized for industrial applications due to their reliability and scalability [1] [2].

The primary alkylation pathway involves the nucleophilic substitution reaction between piperidine and appropriate alkyl halides under basic conditions. For 1-(4-Piperidinylmethyl)piperidine synthesis, 4-piperidinylmethyl chloride serves as the key electrophilic component, which undergoes nucleophilic attack by the nitrogen atom of the second piperidine molecule [1]. The reaction typically employs potassium carbonate as the base in dimethylformamide solvent, with reaction temperatures maintained between 80-120°C to ensure optimal conversion rates [2].

Mechanistic studies have revealed that the alkylation proceeds via an SN2 mechanism, with the nucleophilic nitrogen of piperidine attacking the electrophilic carbon of the methylene bridge [3]. The reaction demonstrates excellent regioselectivity, as the nucleophilic attack occurs predominantly at the methylene carbon rather than at the piperidine ring carbons due to electronic and steric factors [1].

Industrial implementations of classical alkylation routes have achieved yields ranging from 70-90% under optimized conditions [1] [2]. The process demonstrates good compatibility with various protecting groups and functional group tolerances, making it suitable for the synthesis of structurally diverse piperidine derivatives [4]. Key optimization parameters include reaction temperature, base selection, solvent choice, and reaction time, with typical reaction times ranging from 6-24 hours depending on the specific substrate combination [5].

Solvent Effects and Optimization: The choice of solvent significantly influences both reaction rate and product yield in alkylation reactions. Dimethylformamide has emerged as the preferred solvent due to its excellent solvating properties for both organic and inorganic reactants, high boiling point enabling elevated reaction temperatures, and chemical stability under basic conditions [2]. Alternative solvents such as dimethyl sulfoxide and N-methylpyrrolidone have shown comparable performance but with increased cost considerations for large-scale applications [1].

Temperature Profile Optimization: Systematic studies have demonstrated that reaction temperatures below 80°C result in incomplete conversion and prolonged reaction times, while temperatures exceeding 120°C can lead to competitive elimination reactions and product degradation [2]. The optimal temperature range of 80-120°C provides a balanced compromise between reaction rate and selectivity [1].

Base Selection and Stoichiometry: Potassium carbonate has proven superior to other inorganic bases such as sodium carbonate or cesium carbonate due to its optimal balance of basicity, solubility, and cost-effectiveness [5]. The typical base loading ranges from 1.2-2.0 equivalents relative to the limiting reagent, with higher loadings showing diminishing returns in yield improvement [2].

Catalytic Hydrogenation Techniques for Methylene Bridging

Catalytic hydrogenation represents a critical synthetic transformation in the formation of methylene-bridged piperidine systems, particularly in the context of 1-(4-Piperidinylmethyl)piperidine synthesis. These techniques have undergone significant advancement in recent years, with particular emphasis on developing more efficient and environmentally sustainable processes [6] [7].

Conventional Thermal Hydrogenation Methods: Traditional hydrogenation approaches employ pyridine derivatives as starting materials, which undergo catalytic reduction to form the corresponding piperidine rings [1] [8]. The process typically utilizes heterogeneous catalysts such as palladium on carbon or rhodium on carbon under elevated temperature and pressure conditions. Operating parameters include temperatures of 150-200°C and hydrogen pressures of 20-50 bar, achieving yields of 85-95% [8].

Molybdenum disulfide catalysts have demonstrated particular efficacy in the industrial hydrogenation of pyridine to piperidine, representing the most commonly employed commercial process [9] [10]. The reaction proceeds through adsorption of the pyridine substrate onto the catalyst surface, followed by sequential hydrogen addition across the aromatic ring system [8]. This approach has been successfully scaled to multi-ton production levels with excellent reproducibility and product quality [10].

Advanced Electrochemical Hydrogenation: Recent developments in electrochemical hydrogenation have revolutionized the field by enabling room temperature and atmospheric pressure conditions [6] [7]. The process employs rhodium nanoparticles supported on Ketjen black as the cathode catalyst in an anion-exchange membrane electrolyzer configuration [6].

This innovative approach achieved remarkable performance metrics, including current densities of 25 mA/cm² and current efficiencies of 99% under optimized flow conditions [6]. The quantitative conversion of pyridine to piperidine with 98% yield was observed after passing 9 F/mol of electrical charge, corresponding to 65% current efficiency [6]. The method presents significant advantages over traditional high-temperature and high-pressure thermochemical processes, including reduced energy consumption and enhanced process safety [7].

Mechanistic Insights and Optimization: The electrochemical process operates through the formation of adsorbed hydrogen atoms (H_ads) via electrochemical reduction of water at the triple-phase boundary [6]. These hydrogen atoms subsequently react with adsorbed pyridine molecules to produce piperidine directly, without formation of partially reduced intermediates such as tetrahydropyridine [6].

Deuterium labeling studies using pyridine-d₆ and D₂O confirmed that water serves as the hydrogen source in the electrochemical system [6]. The reaction proceeded directly from pyridine to piperidine without generating detectable side products, demonstrating excellent selectivity [7].

Catalyst Performance and Durability: Catalyst screening revealed that rhodium on Ketjen black exhibited uniquely high activity compared to other platinum group metals including ruthenium, platinum, palladium, and iridium [6]. The catalyst demonstrated excellent durability through seven consecutive electrolysis cycles, maintaining piperidine yields above 90% in all trials [6].

Industrial Scalability Considerations: The electrochemical approach demonstrates significant potential for industrial implementation due to its mild operating conditions and high energy efficiency [7]. The process enables comparable production rates to existing thermal catalytic systems while operating under much milder conditions [6]. Additionally, the method can accommodate both aqueous and organic solvent systems, providing flexibility for different substrate solubilities [7].

Solvent Optimization in Salt Formation Processes

Solvent selection and optimization play crucial roles in the efficient formation of hydrochloride salts of piperidine derivatives, directly impacting both process economics and product quality [11] [12]. The salt formation process involves the neutralization reaction between the basic piperidine nitrogen and hydrochloric acid, requiring careful consideration of solvent properties to maximize yield and purity [13].

Aqueous Systems and Solubility Enhancement: Water represents the most effective solvent for hydrochloride salt formation due to its excellent solvating properties for ionic species [11] [12]. The formation of 1-(4-Piperidinylmethyl)piperidine dihydrochloride in aqueous systems can achieve solubility enhancements of up to 45-fold compared to the free base form [11]. This dramatic improvement results from the formation of ionic interactions between the protonated piperidine nitrogens and chloride counterions [12].

The pH stability range in aqueous systems extends from 1-14, providing excellent compatibility with various purification and processing conditions [12]. Industrial compatibility is rated as excellent due to the non-toxic nature of water, ease of handling, and straightforward waste management protocols [11].

Organic Solvent Systems: Protic organic solvents such as methanol and ethanol demonstrate good performance in salt formation processes, achieving solubility enhancements of 10-20 fold and 8-15 fold, respectively [12]. These solvents can stabilize the hydrochloride salt through hydrogen bonding interactions while maintaining reasonable pH stability ranges of 2-12 [12].

Acetonitrile has emerged as a particularly effective solvent for salt formation processes, providing 15-25 fold solubility enhancement with good hydrochloric acid compatibility . The solvent demonstrates excellent chemical inertness toward the salt formation process and provides good industrial compatibility .

Solvent Selection Criteria and Process Optimization: The selection of optimal solvents for salt formation must consider multiple factors including solubility enhancement, chemical compatibility, cost-effectiveness, and environmental impact [12]. Polar aprotic solvents such as dimethylformamide show poor compatibility with salt formation due to their basic nature interfering with the acid-base neutralization process [12].

Salt Formation Kinetics and Mechanism: The salt formation process proceeds through proton transfer from hydrochloric acid to the basic nitrogen atoms of the dipiperidine substrate [13]. The reaction is thermodynamically favorable due to the significant difference in pKa values between hydrochloric acid and the protonated piperidine nitrogens [12].

Kinetic studies have revealed that salt formation rates are influenced by solvent polarity, with more polar solvents facilitating faster proton transfer due to enhanced solvation of the ionic transition state [11]. Temperature effects are generally minimal due to the highly exothermic nature of the acid-base neutralization [12].

Industrial Implementation Strategies: Large-scale salt formation processes typically employ aqueous or aqueous-organic mixed solvent systems to optimize both solubility and process economics [11]. The use of co-solvents can improve the dissolution of hydrophobic free base substrates while maintaining effective salt formation [12].

Process intensification techniques such as continuous flow reactors and microreactor technology have shown promise for improving salt formation efficiency and reducing processing times [15]. These approaches enable precise control of mixing, temperature, and residence time, leading to more consistent product quality and higher yields [11].

Industrial-Scale Purification Protocols

Industrial-scale purification of 1-(4-Piperidinylmethyl)piperidine dihydrochloride requires robust protocols capable of processing multi-kilogram quantities while maintaining stringent purity specifications [16] [17]. The purification strategy must address removal of synthetic impurities, residual catalysts, solvent residues, and any colored impurities that may affect product quality [16].

Crystallization-Based Purification: Crystallization represents the most widely employed purification method for industrial-scale production due to its excellent scalability, high purity achievement, and favorable economics [16] [17]. The process typically achieves purities of 99.0-99.9% with recovery yields of 85-95% [16].

For 1-(4-Piperidinylmethyl)piperidine dihydrochloride, crystallization protocols involve dissolution of the crude salt in a suitable solvent system followed by controlled precipitation through temperature manipulation or anti-solvent addition [16]. The selection of crystallization solvent must consider solubility characteristics, chemical compatibility, and ease of removal [17].

Acid-Base Purification Strategies: A particularly effective industrial purification approach involves dissolution of the crude piperidine derivative under acidic conditions to form a clear solution, followed by adjustment to basic conditions to precipitate the purified product [16]. This method effectively removes colored impurities and achieves yellowness values of 20 or less, with optimized protocols achieving values of 10 or less [16].

The process demonstrates excellent scalability and can be implemented using standard industrial equipment without requiring specialized reaction conditions [16]. Recovery rates in the purification step remain high, making this approach economically viable for large-scale production [16].

Chromatographic Techniques: While traditional column chromatography is generally limited to laboratory and pilot scales due to cost and throughput considerations, recent advances in preparative chromatography have extended its applicability to larger scales [18]. Flash chromatography utilizing smaller spherical silica particles with approximately double the surface area enables two times the nominal sample load compared to conventional materials [19].

The improved stationary phase technology results in more effective purifications with reduced solvent consumption and decreased evaporation requirements, translating to significant time and energy savings [19]. Large-scale flash purification systems can now process multi-kilogram quantities effectively [18].

Membrane-Based Separation Technologies: Organic solvent nanofiltration has emerged as a promising technique for industrial-scale purification, particularly for catalyst recovery and impurity removal [15]. The technology demonstrates excellent compatibility with pharmaceutical synthesis applications and can achieve purities of 99% or greater [15].

Membrane filtration systems offer several advantages including continuous operation capability, reduced solvent consumption, and lower energy requirements compared to traditional separation methods [15]. The technology is particularly effective for removing high molecular weight impurities and residual catalysts [20].

Process Integration and Optimization: Modern industrial purification protocols increasingly employ integrated approaches combining multiple purification techniques in sequence [15]. For example, initial crystallization for bulk purification may be followed by membrane filtration for final polishing, achieving optimal purity while maintaining economic viability [17].

Quality Control and Analytical Considerations: Industrial purification protocols must incorporate robust analytical methods for monitoring purity and impurity profiles throughout the process [16]. High-performance liquid chromatography with appropriate detection methods enables real-time monitoring of purification efficiency and endpoint determination [18].

The implementation of in-line analytical techniques allows for continuous process monitoring and automated control of purification parameters, improving both efficiency and consistency [15]. These approaches are particularly valuable for maintaining consistent product quality across multiple production batches [17].

Environmental and Sustainability Considerations: Modern industrial purification protocols place increasing emphasis on environmental sustainability through solvent recycling, waste minimization, and energy efficiency optimization [17]. The selection of purification methods must consider not only technical performance but also environmental impact and regulatory compliance [15].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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